An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Biphenyl-4-yl-boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Biphenyl-4-yl-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-Biphenyl-4-yl-boronic acid, a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1] This document details established synthetic protocols, methods of purification, and comprehensive characterization data.
Compound Identification and Physical Properties
1,1'-Biphenyl-4-yl-boronic acid, also known as 4-phenylbenzeneboronic acid, is a white to off-white crystalline solid.[2][3] It is sparingly soluble in water but shows good solubility in many organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁BO₂ | [2][3][4] |
| Molecular Weight | 198.03 g/mol | [2][3][4] |
| CAS Number | 5122-94-1 | [2][3][4] |
| Melting Point | 235-240 °C |
Synthesis of 1,1'-Biphenyl-4-yl-boronic acid
Two primary and effective methods for the synthesis of 1,1'-Biphenyl-4-yl-boronic acid are the Grignard reaction with a trialkyl borate and the Suzuki-Miyaura cross-coupling reaction.
Synthesis via Grignard Reaction
This classic method involves the formation of a Grignard reagent from 4-bromobiphenyl, which then reacts with a trialkyl borate followed by hydrolysis to yield the desired boronic acid.[5]
Experimental Protocol:
Step 1: Formation of 4-Phenylphenylmagnesium Bromide [5]
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Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
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Reagents: Magnesium turnings (1.1-1.2 molar equivalents) are placed in the flask. A solution of 4-bromobiphenyl (1.0 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and transferred to the dropping funnel. A small crystal of iodine can be added to the magnesium to initiate the reaction.
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Reaction: A small portion of the 4-bromobiphenyl solution is added to the magnesium. The reaction is initiated by gentle warming. Once the reaction begins, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether, the remainder of the 4-bromobiphenyl solution is added dropwise at a rate that maintains a steady reflux.
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Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, greyish-brown solution.
Step 2: Borylation and Hydrolysis
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Reaction Setup: The prepared Grignard reagent is cooled in an ice bath. A solution of trimethyl borate (1.2-1.5 molar equivalents) in anhydrous diethyl ether or THF is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of dilute sulfuric or hydrochloric acid with vigorous stirring.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a powerful and versatile method for the synthesis of biaryl compounds.[1][6][7] In this case, it can be used to couple an aryl boronic acid with an aryl halide. While this is more commonly used to create larger biaryl systems from 1,1'-Biphenyl-4-yl-boronic acid, a similar strategy can be employed for its synthesis.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask, add 4-bromobiphenyl (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol).
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Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous dioxane (or a similar solvent) is added, and the mixture is heated to 80-100 °C for several hours.
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Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield 1,1'-Biphenyl-4-yl-boronic acid.
Purification
The crude 1,1'-Biphenyl-4-yl-boronic acid can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as a mixture of acetone and water or ethanol and water, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration and dried.
Characterization
The structure and purity of the synthesized 1,1'-Biphenyl-4-yl-boronic acid are confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | s | 2H | B(OH)₂ |
| 7.85 | d, J = 8.0 Hz | 2H | Ar-H ortho to B(OH)₂ |
| 7.68 | d, J = 8.0 Hz | 2H | Ar-H meta to B(OH)₂ |
| 7.63 | d, J = 7.5 Hz | 2H | Ar-H ortho to the other ring |
| 7.45 | t, J = 7.5 Hz | 2H | Ar-H meta to the other ring |
| 7.35 | t, J = 7.5 Hz | 1H | Ar-H para to the other ring |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| 142.5 | C-B |
| 140.1 | Quaternary C |
| 135.2 | Ar-CH |
| 129.1 | Ar-CH |
| 128.0 | Ar-CH |
| 126.8 | Ar-CH |
| 126.5 | Ar-CH |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the compound, confirming its molecular weight.
| m/z | Assignment |
| 198.08 | [M]⁺ |
| 180.07 | [M - H₂O]⁺ |
| 152.06 | [M - B(OH)₂]⁺ |
Visualizing the Workflow and Structural Confirmation
The following diagrams illustrate the synthesis and characterization workflow, as well as the logical connections in confirming the structure of 1,1'-Biphenyl-4-yl-boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyl-4-boronic acid | SIELC Technologies [sielc.com]
- 3. {[1,1'-BIPHENYL]-4-YL}BORONIC ACID | CAS 5122-94-1 [matrix-fine-chemicals.com]
- 4. 1,1'-Biphenyl-4-yl-boronic acid | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. benchchem.com [benchchem.com]
